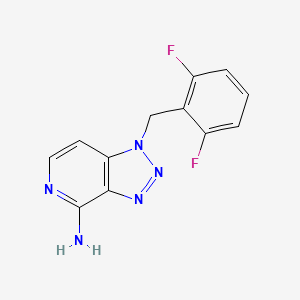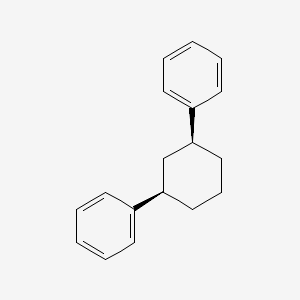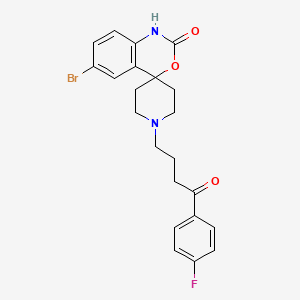
BW-534U87 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BW-534U87 free base: is a chemical compound with the molecular formula C12H9F2N5 . It is known for its potential applications in the field of medicinal chemistry, particularly as an anticonvulsant agent. The compound is characterized by its unique structure, which includes a triazolopyridine core substituted with a difluorobenzyl group.
Méthodes De Préparation
The synthesis of BW-534U87 free base involves several steps, starting with the preparation of the triazolopyridine core. The synthetic route typically includes the following steps:
Formation of the triazolopyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorobenzyl group: This step involves the substitution of a hydrogen atom on the triazolopyridine core with a difluorobenzyl group using a suitable reagent, such as a difluorobenzyl halide, under basic conditions.
Analyse Des Réactions Chimiques
BW-534U87 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorobenzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, particularly its anticonvulsant properties.
Medicine: BW-534U87 free base has shown promise as an anticonvulsant agent, potentially useful in the treatment of epilepsy and other seizure disorders.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of BW-534U87 free base involves its interaction with sodium channels in the nervous system. By blocking these channels, the compound reduces the excitability of neurons, thereby exerting its anticonvulsant effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal activity and inhibition of seizure propagation.
Comparaison Avec Des Composés Similaires
BW-534U87 free base can be compared with other anticonvulsant agents, such as:
Phenytoin: Another sodium channel blocker used in the treatment of epilepsy.
Carbamazepine: A compound with a similar mechanism of action, used for the management of seizure disorders.
Lamotrigine: An anticonvulsant that also targets sodium channels but has a different chemical structure.
The uniqueness of this compound lies in its triazolopyridine core and the presence of the difluorobenzyl group, which may contribute to its specific pharmacological profile.
Propriétés
| 133563-45-8 | |
Formule moléculaire |
C12H9F2N5 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C12H9F2N5/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19/h1-5H,6H2,(H2,15,16) |
Clé InChI |
UGNDECDRUGMFRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





